Sulfamic acid phenethyl ester

Description

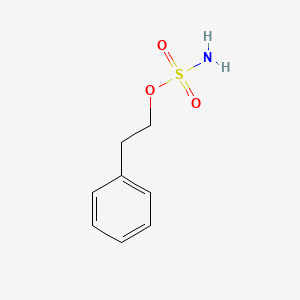

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

2-phenylethyl sulfamate |

InChI |

InChI=1S/C8H11NO3S/c9-13(10,11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) |

InChI Key |

MKGQECWCAKASNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for Phenethyl Sulfamates

The direct formation of the sulfamate (B1201201) ester bond in phenethyl sulfamates can be achieved through several key synthetic strategies. These methods involve the reaction of phenethyl alcohol or its derivatives with a sulfamoylating agent.

Esterification and Sulfamoylation Reactions

Direct esterification of phenethyl alcohol with sulfamic acid is a straightforward approach to forming the sulfamate ester. This reaction is typically acid-catalyzed and involves heating the two reactants. However, the more common and generally more efficient method is sulfamoylation, where phenethyl alcohol is reacted with a more reactive sulfamoylating agent.

Sulfamoylation of alcohols can be achieved using sulfamoyl chloride in the presence of a base. The choice of solvent and base can significantly influence the reaction's efficiency. For instance, using N,N-dimethylacetamide (DMA) as a solvent has been shown to accelerate the sulfamoylation of hydroxyl groups, often providing high yields without the need for a base. researchgate.net

Table 1: Representative Conditions for Sulfamoylation of Primary Alcohols

| Alcohol Substrate | Sulfamoylating Agent | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Estrone (B1671321) | Sulfamoyl chloride | N,N-dimethylacetamide | None | Ambient | High | google.com |

| n-Pentanol | N-(2,2,2-trifluoroethyl)sulfamic acid salt activated with Tf₂O/Ph₃PO | CH₂Cl₂ | Et₃N | -78 to 22 | 95 | nih.gov |

| Primary Alcohols (general) | Sulfamoyl chloride | N,N-dimethylacetamide | None | Ambient | High | researchgate.net |

Strategies Utilizing Sulfamoyl Chloride Intermediates

A prevalent strategy for the synthesis of sulfamate esters, including phenethyl sulfamate, involves the use of sulfamoyl chloride (H₂NSO₂Cl). Due to its instability, sulfamoyl chloride is often generated in situ. A safe and effective method for its production is the reaction of chlorosulfonyl isocyanate with formic acid, catalyzed by an amide. researchgate.netgoogle.com This freshly prepared sulfamoyl chloride can then be directly reacted with phenethyl alcohol.

The reaction of an alcohol with sulfamoyl chloride is typically carried out in a suitable solvent. While N,N-dimethylformamide (DMF) has been used, it can lead to the formation of undesired adducts. google.com Solvents like N,N-dimethylacetamide (DMA) or N-methylpyrrolidone (NMP) have been found to be superior, avoiding side-product formation and allowing for a reduction in the amount of sulfamoyl chloride required. google.comgoogle.com In many cases, the reaction proceeds efficiently without the need for an additional base. researchgate.net

Table 2: Synthesis of Sulfamates using in situ Generated Sulfamoyl Chloride

| Alcohol Substrate | Precursor for Sulfamoyl Chloride | Catalyst for Sulfamoyl Chloride Generation | Solvent | Yield (%) | Reference |

| Estrone | Chlorosulfonyl isocyanate, Formic acid | N,N-dimethylacetamide | Dichloromethane (B109758), then N,N-dimethylacetamide | High | google.comgoogle.com |

| 2-Difluoromethoxyestrone | Sulfamoyl chloride | - | N,N-dimethylacetamide | Good | researchgate.net |

Nucleophilic Trapping with Sulfamic Acid Salts

An alternative to using highly reactive sulfamoyl chlorides is the activation of sulfamic acid salts for nucleophilic attack by an alcohol. This method provides a versatile route to a wide range of N-substituted sulfamate esters. In this approach, a sulfamic acid salt, which can be readily prepared from an amine and a sulfur trioxide complex, is activated with a reagent such as triphenylphosphine (B44618) ditriflate. nih.gov The activated intermediate is then trapped by the alcohol, in this case, phenethyl alcohol, to furnish the desired sulfamate ester.

This method is particularly advantageous as it avoids the handling of unstable sulfamoyl chlorides and allows for the synthesis of sulfamate esters that may not be easily accessible through other routes. The reaction conditions are generally mild, and the process tolerates a variety of functional groups on both the sulfamic acid salt and the alcohol. nih.gov

Table 3: Synthesis of Sulfamate Esters via Nucleophilic Trapping of Activated Sulfamic Acid Salts

| Alcohol Nucleophile | N-Substituted Sulfamic Acid Salt | Activation Conditions | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| n-Pentanol | Triethylammonium N-(2,2,2-trifluoroethyl)sulfamate | Tf₂O, Ph₃PO | CH₂Cl₂ | Et₃N | -78 to 22 | 95 | nih.gov |

| 2-Propanol | Triethylammonium N-(2,2,2-trifluoroethyl)sulfamate | Tf₂O, Ph₃PO | CH₂Cl₂ | Et₃N | -78 to 22 | 81 | nih.gov |

| Phenol (B47542) | Triethylammonium N-(2,2,2-trifluoroethyl)sulfamate | Tf₂O, Ph₃PO | CH₂Cl₂ | Et₃N | -78 to 22 | 92 | nih.gov |

Catalytic Protocols in Sulfamate Ester Formation

Catalytic methods for the formation of sulfamate esters offer advantages in terms of efficiency and milder reaction conditions. One such approach utilizes electron-deficient aryl sulfamates as activated sulfamoyl group transfer reagents, with a simple organic base like N-methylimidazole (NMI) acting as the catalyst. This method demonstrates good selectivity for primary alcohols over secondary alcohols. researchgate.net

Another catalytic approach involves the use of sulfamic acid itself as a solid acid catalyst for esterification reactions. While more commonly applied to the synthesis of carboxylic acid esters, sulfamic acid has been shown to be an effective catalyst for the esterification of free fatty acids with alcohols, suggesting its potential applicability to the direct esterification of phenethyl alcohol with sulfamic acid under appropriate conditions. researchgate.netresearchgate.net

Table 4: Catalytic Approaches to Sulfamate and Ester Synthesis

| Reaction Type | Alcohol Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sulfamoylation | Primary Alcohols | Electron-deficient aryl sulfamates / N-Methylimidazole | Dichloromethane | Room Temp | High | researchgate.net |

| Esterification | Fatty Acids with Ethanol | Sulfamic Acid | - | - | 91.2-97.7 | researchgate.netresearchgate.net |

| Aza-Michael Cyclization | Tethered Sulfamates | Chiral Bifunctional Guanidine | Methylene (B1212753) Chloride | Room Temp | Excellent | acs.orgchemrxiv.org |

Green Chemistry Principles in Sulfamate Ester Synthesis

The application of green chemistry principles to the synthesis of sulfamate esters aims to reduce the environmental impact of these chemical processes. Key areas of focus include the use of safer solvents, the development of catalytic reactions to minimize waste, and the use of energy-efficient techniques. uniroma1.itchemijournal.comnih.govpharmtech.comjctjournal.com

In the context of phenethyl sulfamate synthesis, this can involve replacing hazardous solvents like dichloromethane with greener alternatives. mdpi.com The use of sulfamic acid as a recyclable, solid acid catalyst for esterification aligns with the principle of using catalytic reagents over stoichiometric ones. researchgate.netresearchgate.net Furthermore, energy-efficient methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. patsnap.comnih.govjddhs.com

Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally benign route for esterification reactions, typically conducted under mild conditions in aqueous media or green solvents. thieme-connect.com

Table 5: Application of Green Chemistry Principles in Related Ester Synthesis

| Green Principle | Reaction Type | Substrates | Catalyst/Condition | Solvent | Advantage | Reference |

| Catalysis | Esterification | Fatty Acids, Ethanol | Sulfamic Acid | - | Recyclable catalyst, high yield | researchgate.netresearchgate.net |

| Alternative Energy Source | Sulfonamide Synthesis | Sulfonic Acids, Amines | Microwave Irradiation | Acetone | Reduced reaction time, high yield | nih.gov |

| Biocatalysis | Esterification | Phenolic Acids, Alcohols | Enzymes (e.g., Lipases) | Green Solvents | High selectivity, mild conditions | thieme-connect.com |

| Safer Solvents | S-Heterocycle Synthesis | Various | Water | Water | Non-toxic, non-flammable | mdpi.com |

Advanced Synthetic Strategies and Modifications

Beyond direct synthesis, advanced strategies can offer improved efficiency, scalability, and access to novel derivatives of phenethyl sulfamate. These include the use of microwave-assisted synthesis and flow chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govdurham.ac.ukresearchgate.netmdpi.comresearchgate.net For the synthesis of sulfamates, microwave irradiation can lead to significantly shorter reaction times and improved yields compared to conventional heating methods. This technique can be applied to various synthetic routes, including those involving sulfamoyl chloride or catalytic approaches.

Flow chemistry, where reactions are carried out in a continuously flowing stream, offers several advantages for the synthesis of chemical compounds, including improved safety, scalability, and process control. durham.ac.uk The synthesis of sulfonyl chlorides, precursors to sulfamates, has been successfully demonstrated in a continuous flow system, highlighting the potential for applying this technology to the production of phenethyl sulfamate. thieme-connect.com This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates.

Photochemically-Mediated and Transition-Metal-Catalyzed Couplings

A general method for the coupling of (hetero)aryl bromides with O-alkyl sulfamate esters, such as sulfamic acid phenethyl ester, has been developed, which utilizes a dual catalytic system. nih.gov This protocol employs catalytic amounts of a nickel complex and a photoexcitable iridium complex, proceeding under visible light irradiation at ambient temperature. nih.gov This approach is notable for its mild reaction conditions and its ability to engage a wide array of simple and complex O-alkyl sulfamate ester substrates. nih.gov A significant advantage of this method is the avoidance of undesirable N-alkylation, a common side reaction in palladium-based protocols for the N-arylation of O-alkyl sulfamate esters. nih.gov This represents the first reported use of sulfamate esters as nucleophiles in transition metal-catalyzed C-N coupling processes. nih.gov

The reaction's broad applicability suggests its potential for the synthesis of N-(hetero)aryl phenethyl sulfamates, providing a novel route to this class of compounds. The mild conditions and high functional group tolerance make it a valuable tool for the late-stage functionalization of complex molecules.

Annulation Cascades Involving Sulfamate-Derived Intermediates

Sulfamate-derived cyclic imines are valuable intermediates in annulation cascades for the synthesis of complex heterocyclic frameworks. An efficient (3 + 2) cycloaddition-triggered annulation has been reported for the synthesis of 1,3-benzoxazepine scaffolds. nih.gov In this process, sulfamate-derived cyclic imines react with glycine (B1666218) aldimino esters in the presence of an amine base to furnish benzo-fused seven-membered heterocyclic products in good yields. nih.gov

This cascade reaction is characterized by the formation of one C-C, one C-N, and one C-O bond, along with the cleavage of two C-N bonds and one S-O bond. nih.gov While this methodology has not been specifically reported with intermediates derived from this compound, the general reactivity of sulfamate-derived cyclic imines suggests the potential for its application in the synthesis of novel phenethyl-substituted heterocyclic systems. The annulation products can be further transformed, for instance, into o-tyrosine analogues, highlighting the synthetic utility of this approach. nih.gov

Sequential Cleavage of Arylsulfamate Linkers for Derivative Generation

A sequential dual cleavage strategy for arylsulfamate linkers has been developed to generate libraries of both sulfamate and phenol derivatives. scispace.comichem.md This methodology utilizes a solid-phase synthesis approach where a tyramine (B21549) sulfamate is linked to a trityl chloride resin. scispace.comichem.md The resulting polymeric support allows for the introduction of molecular diversity through the formation of peptide bonds. scispace.comichem.md

The dual cleavage strategy involves two sequential steps performed on the same resin sample, thus avoiding the need for resin splitting. scispace.com First, a partial release of a phenol derivative is achieved through a nucleophilic cleavage. scispace.com This is followed by an acidic cleavage of the remaining material linked to the resin to yield an arylsulfamate derivative. scispace.com

The nucleophilic cleavage is a two-step base-catalyzed E1cb-type mechanism. scispace.com It likely involves the formation of a bimolecular complex between a base and the sulfamate NH, which is then attacked by a nucleophile to release the phenol. scispace.com For instance, treatment with 30% diethylamine (B46881) (DEA) at room temperature can release approximately 50% of the linked material as the phenol derivative. scispace.com

The subsequent acidic cleavage is performed to release the remaining arylsulfamate derivative. Milder acid conditions, such as 30% hexafluoroisopropanol (HFIP) in CH2Cl2, are preferred to generate the arylsulfamate derivatives with higher purity, which is particularly advantageous for screening purposes where no further purification is intended. scispace.com While initial assays using 5% trifluoroacetic acid (TFA) in CH2Cl2 resulted in better yields and shorter reaction times, the purity of the products was lower. scispace.com The acidic cleavage likely proceeds through protonation of the sulfamate NH, followed by the formation of a trityl anion on the resin. scispace.com

This sequential cleavage strategy offers an efficient method for generating two distinct types of compounds from a single solid-phase synthesis, enhancing the diversity of chemical libraries for therapeutic screening. scispace.comichem.md

Sulfamic Acid as a Catalyst in Related Organic Transformations

Sulfamic acid (H2NSO3H) has emerged as a versatile, efficient, and environmentally friendly solid acid catalyst for a wide range of organic transformations. bohrium.comresearchgate.netresearchgate.netingentaconnect.comdntb.gov.ua Its desirable properties include being a non-volatile, non-hygroscopic, odorless, and crystalline solid that is inexpensive and commercially available. researchgate.net The zwitterionic nature of sulfamic acid contributes to its unique catalytic features and allows for easy recovery and reuse, aligning with the principles of green chemistry. bohrium.comresearchgate.net

Sulfamic acid has demonstrated high efficiency in promoting various organic reactions, including:

C-C bond formation reactions: This includes its use in multicomponent reactions for the synthesis of complex molecules. bohrium.comresearchgate.net

Functional group transformations: Sulfamic acid can be employed as an additive in oxidation reactions, such as the Pinnick oxidation using sodium chlorite. researchgate.net

Synthesis of O- and N-heterocyclic compounds: It has been successfully used in condensation reactions, such as the Biginelli and Pechmann condensations, and for the synthesis of 1,4-dihydropyridines. researchgate.netresearchgate.net

Other significant reactions: Its applications extend to esterification, acetalytion, Beckmann rearrangement, Diels-Alder reactions, and Michael additions. researchgate.net

The catalytic activity of sulfamic acid has been evaluated in various solvent systems and has been shown to be effective in both conventional heating and microwave irradiation methods, often leading to excellent yields, shorter reaction times, and high product purity. researchgate.net Its ability to be easily separated from the reaction mixture by filtration is a significant advantage for large-scale industrial processes. bohrium.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of sulfamic acid phenethyl ester. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the ethyl chain. The aromatic protons typically appear as a multiplet in the downfield region, approximately between δ 7.20 and 7.40 ppm. This complex signal arises from the coupling between the ortho, meta, and para protons on the benzene (B151609) ring.

The two methylene (B1212753) groups of the phenethyl moiety give rise to two characteristic triplets. The methylene group attached to the phenyl ring (Ar-CH₂-) typically resonates at around δ 2.95 ppm, while the methylene group bonded to the sulfamate (B1201201) oxygen (-O-CH₂-) appears further downfield at approximately δ 4.35 ppm due to the deshielding effect of the electronegative oxygen atom. The coupling between these adjacent methylene groups results in their triplet splitting pattern, with a typical coupling constant (J) of about 7.0 Hz. A broad singlet corresponding to the NH₂ protons of the sulfamate group is also expected, though its chemical shift can be variable and it may exchange with deuterium (B1214612) in deuterated solvents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.20-7.40 | Multiplet | 5H |

| -O-CH₂- | 4.35 | Triplet | 2H |

| Ar-CH₂- | 2.95 | Triplet | 2H |

| -NH₂ | Variable | Broad Singlet | 2H |

Note: Data is predicted based on the analysis of structurally similar compounds.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The aromatic carbons of the phenyl group typically appear in the range of δ 125-140 ppm. The carbon atom attached to the ethyl group (ipso-carbon) is expected around δ 138 ppm, while the other aromatic carbons will have distinct signals based on their positions (ortho, meta, para).

The aliphatic carbons of the phenethyl group are observed in the upfield region. The carbon of the methylene group attached to the aromatic ring (Ar-CH₂) is expected at approximately δ 35 ppm. The carbon of the methylene group bonded to the oxygen atom (-O-CH₂) is shifted downfield to around δ 71 ppm due to the oxygen's electron-withdrawing nature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic C (ipso) | ~138 |

| Aromatic C-H | 125-130 |

| -O-CH₂- | ~71 |

| Ar-CH₂- | ~35 |

Note: Data is predicted based on the analysis of structurally similar compounds.

For a solid-supported analog of this compound, gel-phase ¹³C NMR would be instrumental in confirming the successful attachment of the ester to the resin. The signals for the carbon atoms of the phenethyl sulfamate moiety would be observed, albeit with potentially broader line widths compared to solution-phase NMR. The technique can also provide insights into the local environment and mobility of the molecule on the solid support. The presence of both mobile and immobile components within the gel can lead to the appearance of both sharp and broad signals in the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for the identification of functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the sulfamoyl and ester functionalities.

The sulfamoyl group (-SO₂NH₂) exhibits two distinct stretching vibrations for the S=O bonds, typically appearing as strong bands in the regions of 1330-1370 cm⁻¹ (asymmetric stretch) and 1140-1180 cm⁻¹ (symmetric stretch). The N-H stretching vibrations of the primary amine of the sulfamate group are expected to appear as two bands in the region of 3200-3400 cm⁻¹.

The ester linkage (C-O-S) also gives rise to characteristic stretching vibrations. A strong absorption band corresponding to the C-O stretch is typically observed in the range of 1000-1200 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Sulfamate) | Stretching | 3200-3400 | Medium |

| Aromatic C-H | Stretching | >3000 | Medium |

| Aliphatic C-H | Stretching | <3000 | Medium |

| S=O (Sulfamate) | Asymmetric Stretching | 1330-1370 | Strong |

| S=O (Sulfamate) | Symmetric Stretching | 1140-1180 | Strong |

| C-O (Ester) | Stretching | 1000-1200 | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF) would be employed.

The high-resolution mass spectrum (HRMS) would provide the accurate mass of the molecular ion, allowing for the confirmation of the molecular formula (C₈H₁₁NO₃S). The expected monoisotopic mass for the protonated molecule [M+H]⁺ would be approximately 202.0538 m/z. Fragmentation patterns observed in the tandem mass spectrum (MS/MS) would provide further structural information, with characteristic losses of the sulfamate group or cleavage of the phenethyl side chain.

Confirmation of Molecular Weight and Fragmentation Patterns

The molecular formula of this compound is C8H11NO3S, corresponding to an average molecular weight of approximately 201.24 g/mol . chemspider.com Mass spectrometry confirms this molecular weight and provides critical insights into the molecule's stability and fragmentation pathways under ionization.

In mass spectrometry analysis, particularly under collision-induced dissociation (CID) conditions, sulfamate-containing compounds exhibit characteristic fragmentation. A notable and often unanticipated fragmentation pathway for related sulfonamides involves the neutral loss of sulfur dioxide (SO2), corresponding to a loss of 64 Da. nih.gov For organic sulfate (B86663) esters, a common fragmentation involves the loss of sulfur trioxide (SO3), an 80 Da loss. rsc.org Analysis of phenethylamine (B48288) derivatives, a core component of the target molecule, shows that cleavage often occurs at the bonds adjacent to the nitrogen atom. researchgate.net These established patterns are instrumental in identifying the structure of this compound and related substances from a complex spectrum.

Interactive Table: Common Fragments in Sulfamate Mass Spectrometry

| Fragment Lost | Mass (Da) | Typical Precursor Structure |

| SO2 | 64 | Sulfonamide Moiety |

| SO3 | 80 | Sulfate/Sulfamate Ester |

| Phenethyl group | 105 | Phenethyl Moiety |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Mechanistic Studies

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for probing the gas-phase chemistry of ions and studying reaction mechanisms. nih.govrsc.org ESI is a soft ionization method that typically generates protonated molecules [M+H]+ or other adducts with minimal in-source fragmentation, making it ideal for determining the molecular weight of the intact molecule. nih.gov

In the context of mechanistic studies, ESI-MS/MS is used to isolate a specific ion, such as the molecular ion of this compound, and subject it to collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org By colliding the selected ions with neutral gas molecules (like argon or nitrogen), specific covalent bonds are broken, yielding a fragmentation spectrum. wikipedia.orgnih.gov This spectrum acts as a structural fingerprint.

Analysis of the resulting fragment ions provides detailed information about the molecule's connectivity and can help elucidate complex reaction pathways or degradation mechanisms. nationalmaglab.org For instance, the fragmentation patterns of sulfamates can reveal the relative strengths of the S-O and C-O bonds and identify characteristic rearrangement processes that occur in the gas phase. nih.govrsc.org This technique is crucial for differentiating isomers and confirming the structure of synthetic products and their metabolites.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement in solid-state materials.

Single-Crystal X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. nih.gov This technique provides precise measurements of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, the methodology remains the gold standard for such a determination. For example, the crystal structure of the parent compound, sulfamic acid, has been extensively studied, revealing its zwitterionic nature in the solid state. acs.org Similarly, SCXRD analysis of Caffeic acid phenethyl ester, a related compound, has confirmed its molecular structure and packing, which is stabilized by intermolecular hydrogen bonds. nih.govresearchgate.net

For this compound, an SCXRD experiment would involve growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern of spots is analyzed to build a three-dimensional electron density map, from which the atomic positions can be determined and the complete molecular structure refined. nih.gov

Interactive Table: Representative Crystallographic Data Categories from SCXRD

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P21/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.8, b = 11.1, c = 13.2 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 101.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 825.4 |

| Z | The number of molecules in the unit cell. | 4 |

Powder X-ray Diffraction in Material Characterization

Powder X-ray diffraction (PXRD) is a vital, non-destructive technique for the characterization of polycrystalline bulk materials. americanpharmaceuticalreview.com Unlike SCXRD, which analyzes a single perfect crystal, PXRD provides information averaged over a large number of randomly oriented crystallites in a powder sample. nih.gov The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.comunits.it

PXRD is extensively used in pharmaceutical and materials science for several key applications relevant to this compound:

Phase Identification : Comparing the experimental PXRD pattern to a database of known patterns allows for the unambiguous identification of the compound. usp.org

Purity Assessment : The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffraction pattern. rigaku.com

Polymorph Screening : Different crystalline forms (polymorphs) of a single compound will produce distinct PXRD patterns, making PXRD a primary tool for identifying and controlling polymorphism, which can affect a compound's physical properties. nih.govrigaku.com

Monitoring Stability : Changes in the crystalline form due to factors like temperature or humidity can be monitored by acquiring PXRD patterns over time. researchgate.netnih.gov

The technique is governed by Bragg's Law, which relates the wavelength of the X-rays, the diffraction angle, and the spacing between crystal lattice planes. nih.govresearchgate.net This allows for the characterization of the material's crystal system and unit cell parameters from the powder data. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, providing a theoretical framework to predict the intrinsic properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting molecular properties and reactivity. aps.orgnih.gov A comprehensive review of existing scientific literature reveals a lack of specific DFT studies focused solely on sulfamic acid phenethyl ester. While DFT has been employed to study related compounds, such as phenethylamine (B48288) derivatives and various sulfamate-containing molecules, direct computational data on the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors for the title compound are not available. nih.govresearchgate.netresearchgate.net

Ab Initio Self-Consistent Field (SCF-MO) Calculations

Ab initio Self-Consistent Field (SCF) methods, based on the Hartree-Fock theory, are another class of quantum chemical calculations that determine the electronic structure of a molecule without empirical parameters. Despite the utility of these methods in computational chemistry, searches of scientific databases indicate that no specific ab initio SCF-MO calculations have been published for this compound.

Born–Oppenheimer Molecular Dynamics (BOMD) Simulations

The Born-Oppenheimer approximation is a fundamental concept in quantum chemistry that allows for the separation of nuclear and electronic motion. arxiv.orgaps.org Born-Oppenheimer molecular dynamics (BOMD) leverages this by calculating the forces on the nuclei from the electronic structure at each step of a simulation, providing a dynamic picture of molecular behavior. core.ac.ukrsc.org To date, there are no published BOMD simulations specifically investigating the molecular dynamics of this compound. Research in this area has focused on other molecules, such as phenylacetylene, to understand shock-induced chemistry or has been applied to benchmark force field parameters for broader classes of molecules like sulfamates in general. nih.govsemanticscholar.org

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is particularly valuable in drug discovery for predicting the interaction between a ligand and a protein's binding site.

Ligand-Target Binding Mode Predictions

The prediction of how a ligand binds to its target is crucial for understanding its biological function. researchgate.netnih.govnih.gov While molecular docking has been extensively used to study the binding modes of various sulfamate-containing compounds with biological targets like steroid sulfatase (STS), there is no specific research available in the scientific literature detailing ligand-target binding mode predictions for this compound. nih.govacs.org Studies on other sulfamate (B1201201) derivatives have shown that the sulfamate moiety often plays a key role in interacting with active site residues, potentially leading to enzyme inhibition. acs.org

Prediction of Enzyme Inhibition Mechanisms

Understanding the mechanism of enzyme inhibition is critical for the development of therapeutic agents. nih.gov Computational studies, particularly molecular docking, can elucidate how a compound might inhibit an enzyme, for instance, by competing with the natural substrate or by binding to an allosteric site. nih.gov The sulfamate functional group is present in a number of known enzyme inhibitors. scilit.com However, a review of the literature indicates that no studies have been published that specifically predict or detail the enzyme inhibition mechanisms of this compound through molecular docking or other computational methods.

In Silico Prediction of Metabolic Pathways

In silico tools are increasingly used in the early stages of drug discovery to predict the metabolic fate of new chemical entities, helping to identify potential liabilities such as rapid metabolism or the formation of reactive metabolites. nih.govnih.gov These computational methods range from expert rule-based systems to sophisticated quantum mechanical and machine learning models.

Identification of Metabolic Soft Spots and Sites of Biotransformation

"Metabolic soft spots" refer to the positions within a molecule that are most susceptible to enzymatic modification. Identifying these sites is crucial for understanding a compound's pharmacokinetic profile. For this compound, several potential soft spots can be identified based on its chemical structure and general principles of drug metabolism.

The most probable sites of biotransformation include:

Ester Hydrolysis: The ester linkage is a common site for hydrolysis by esterase enzymes, which would cleave the molecule into phenethyl alcohol and sulfamic acid.

Aromatic Hydroxylation: The phenyl ring is a prime target for oxidation, typically mediated by cytochrome P450 enzymes, leading to the formation of phenolic metabolites. The para-position is often favored due to steric accessibility.

Aliphatic Hydroxylation: The ethyl bridge connecting the phenyl ring and the ester group can also undergo hydroxylation, although this is generally a less favored pathway compared to aromatic hydroxylation.

N-Dealkylation and S-Oxidation: While less common for this specific structure, modifications at the sulfamate nitrogen or sulfur could also be considered as minor metabolic pathways.

Various in silico tools can predict these sites of metabolism (SOMs) with varying degrees of accuracy. nih.govnih.gov These tools often use a combination of reactivity and accessibility descriptors to rank the likelihood of metabolism at different atomic positions.

Table 2: Potential Metabolic Soft Spots and Biotransformations of this compound

| Metabolic Soft Spot | Type of Biotransformation | Predicted Metabolite(s) |

|---|---|---|

| Ester Carbonyl Group | Ester Hydrolysis | Phenethyl alcohol and Sulfamic acid |

| Phenyl Ring (para-position) | Aromatic Hydroxylation | 4-Hydroxyphenethyl sulfamate |

Prediction of Cytochrome P450 (P450) Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is a major player in the phase I metabolism of a vast array of xenobiotics. nih.gov Predicting the interaction of a compound with specific CYP isoforms is a key component of in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. sciforum.net

Computational models for predicting CYP metabolism can be broadly categorized as ligand-based and structure-based. nih.gov

Ligand-based methods use datasets of known CYP substrates and inhibitors to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms. These models identify physicochemical properties and structural features that are correlated with CYP interaction.

Structure-based methods , such as molecular docking and MD simulations, utilize the three-dimensional structures of CYP enzymes to model the binding of a potential substrate. nih.gov These methods can provide detailed insights into the specific interactions that govern substrate recognition and the regioselectivity of the metabolic reaction.

For this compound, the primary P450-mediated reaction is expected to be the hydroxylation of the aromatic ring. Docking studies could be employed to predict which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are most likely to bind and metabolize the compound. The orientation of the molecule within the active site would determine the most probable site of hydroxylation. Computational studies on similar phenyl-containing compounds have demonstrated the utility of such approaches in predicting product distributions from P450-catalyzed reactions. mdpi.com

In addition to aromatic hydroxylation, O-dealkylation following an initial oxidation step at the carbon adjacent to the ester oxygen is another possible P450-mediated pathway. mdpi.com

Table 3: Predicted Cytochrome P450-Mediated Reactions for this compound

| Reaction Type | Mediating Enzyme Family | Potential Products |

|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | Hydroxylated derivatives on the phenyl ring |

| Aliphatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives on the ethyl chain |

In Vitro Biochemical Interaction Mechanisms

Enzyme Inhibition Studies

Sulfamic acid derivatives, including phenethyl ester, are recognized as potent inhibitors of carbonic anhydrases (CAs). The inhibitory action stems from the sulfamate (B1201201) moiety (SO₂NH₂), which is crucial for binding within the active site of carbonic anhydrase enzymes. nih.gov The mechanism of inhibition is analogous to that of classical aromatic and heterocyclic sulfonamides.

The active site of carbonic anhydrase contains a zinc ion (Zn(II)) that is essential for its catalytic activity of reversibly hydrating carbon dioxide. mdpi.com Sulfamic acid derivatives function as inhibitors by directly coordinating to this Zn(II) ion in a monodentate manner. nih.gov This binding of the sulfamate group to the zinc ion displaces the water molecule or hydroxide ion that is normally bound to the metal, thereby blocking the enzyme's catalytic function. acs.org Spectroscopic studies on adducts with a Co(II)-substituted enzyme have confirmed that these inhibitors coordinate directly to the metal ion. nih.gov

Organic sulfamates represent a significant class of CA inhibitors, demonstrating strong inhibitory activity against various isoforms. nih.govnih.gov For instance, certain representative sulfamate compounds have shown inhibition constants (Ki) in the low nanomolar range against isoforms like CA-II, indicating high-affinity binding. nih.gov The inhibition of CO₂ hydration by these compounds has been characterized as noncompetitive. nih.gov The versatility of the sulfamate scaffold allows for the design of inhibitors that can target specific CA isoforms, including those associated with various diseases. nih.govmdpi.com

| Compound Class | Target Isoform | Inhibition Constant (Ki) | Inhibition Mechanism | Key Interaction |

|---|---|---|---|---|

| Organic Sulfamates (General) | CA-I, CA-II, CA-IV | Strong Inhibition (Low nM to µM range) | Noncompetitive; Zinc-binding | Direct coordination of the sulfamate group to the active site Zn(II) ion nih.govnih.gov |

| AHR-16329 (Example Sulfamate) | CA-II | 7 nM | Noncompetitive | Binding of the sulfonamide group to the Zn(II) ion nih.gov |

Aryl O-sulfamates, such as sulfamic acid phenethyl ester, are potent, irreversible inhibitors of steroid sulfatase (STS). nih.govnih.gov STS is a key enzyme in the biosynthesis of active steroid hormones, catalyzing the hydrolysis of steroid sulfates like estrone (B1671321) sulfate (B86663) (E1S) and dehydroepiandrosterone sulfate (DHEAS) into their biologically active forms. nih.gov The inhibition of STS is a therapeutic strategy for hormone-dependent cancers, such as breast cancer. nih.govnih.gov

The inhibitory mechanism is active-site-directed. nih.gov Aryl sulfamates act as suicide substrates, where the enzyme's own catalytic machinery processes the inhibitor, leading to its irreversible inactivation. The core of this mechanism involves the transfer of the sulfamoyl group (SO₂NH₂) from the inhibitor to a critical catalytic residue in the STS active site. nih.gov Structural and mechanistic studies suggest that this residue is a unique formylglycine, which is post-translationally generated from a cysteine or serine residue. nih.gov The transfer of the sulfamoyl group forms a covalent adduct with the hydroxyl group of the formylglycine hydrate, rendering the enzyme permanently inactive. nih.gov This mechanism-based inactivation makes sulfamate esters highly specific and effective probes for studying the catalytic function of sulfatases. nih.gov

| Property | Description | Reference |

|---|---|---|

| Target Enzyme | Steroid Sulfatase (STS) | nih.gov |

| Inhibition Type | Irreversible, Active-site-directed (Suicide inhibitor) | nih.gov |

| Mechanism of Action | Enzyme-catalyzed transfer of the sulfamoyl group to the active site formylglycine residue, forming a stable, covalent adduct. | nih.gov |

| Application | Probing sulfatase catalytic mechanisms; Therapeutic agent for hormone-dependent diseases. | nih.gov |

While the inhibitory activities of this compound against carbonic anhydrases and sulfatases are well-documented, its interactions with other enzyme classes are less characterized. Based on available literature, there is limited specific information regarding the direct inhibition of peptidases, phosphatases, or cyclooxygenases by this compound. Research on inhibitors for these enzyme classes typically focuses on different chemical scaffolds. For instance, inhibitors of purple acid phosphatase often include derivatives of phosphonic acids. nih.govmaynoothuniversity.ie Similarly, studies on cyclooxygenase inhibition frequently investigate compounds like caffeic acid phenethyl ester (CAPE), which is structurally distinct from this compound. nih.govnih.govhoustonmethodist.org Therefore, the inhibitory profile of this compound appears to be specific towards enzymes that can interact with or be covalently modified by its sulfamate group.

Molecular Mechanisms of Interaction

The inhibitory action of this compound is characterized by its direct interaction with the active site of its target enzymes. This active site-directed mode of action is fundamental to its function as both a carbonic anhydrase and a sulfatase inhibitor.

In Carbonic Anhydrase: The sulfamate group acts as a zinc-binding group. It directly coordinates with the catalytic Zn(II) ion located deep within the active site cavity, mimicking the binding of the natural substrate's transition state. nih.gov This interaction physically obstructs the active site and prevents the binding and processing of carbon dioxide.

In Steroid Sulfatase: The entire molecule acts as a substrate mimic that is recognized and binds to the active site. nih.gov The subsequent enzymatic catalysis initiates the irreversible inactivation process, where the sulfamoyl moiety is transferred to the catalytic formylglycine residue. nih.gov This covalent modification of an essential active site residue is a hallmark of an active site-directed irreversible inhibitor. nih.gov

The sulfamate group possesses a unique chemical property that makes it suitable for applications in covalent ligand-directed release (CoLDR) chemistry. google.comnih.govacs.org Sulfamates can be engineered to act as "self-immolative" electrophilic warheads. nih.govacs.org This process is initiated when the sulfamate-containing molecule covalently binds to its protein target, typically through the reaction of an integrated electrophile with a nucleophilic amino acid residue like cysteine. nih.govacs.org

Upon this covalent binding event, the sulfamate group can undergo a chemical rearrangement. The reaction with the target nucleophile triggers the release of sulfamic acid, which subsequently dissociates into sulfur trioxide and a free amine. google.comnih.gov This "self-immolative" property allows for the design of probes where a payload, such as a fluorescent reporter group or another bioactive molecule, is attached to the sulfamate's nitrogen atom. google.comnih.gov When the inhibitor binds to its target protein, the payload is released in its active form. nih.govnih.gov This strategy has been used to create "turn-on" fluorescent probes that only become active after covalently labeling their intended protein target, providing a powerful tool for chemical biology and drug discovery. nih.gov

Interactions with Nucleophilic Amino Acids in Biological Contexts

The primary biochemical interaction documented for aryl O-sulfamate compounds involves their role as mechanism-based, irreversible inhibitors of sulfatase enzymes, particularly steroid sulfatase (STS). ox.ac.uknih.gov The interaction is not with common nucleophilic amino acids like cysteine or lysine in a general context, but rather with a unique, post-translationally modified residue within the enzyme's active site.

The key nucleophile is a Cα-formylglycine (fGly) residue, which is essential for the catalytic activity of all known eukaryotic sulfatases. acs.orgnih.gov This fGly residue is generated by the oxidation of a specific cysteine or serine precursor within a consensus sequence. nih.gov For catalysis to occur, the aldehyde of the fGly residue becomes hydrated in the active site, forming a geminal diol. One of the hydroxyl groups of this hydrated formylglycine (HFG) acts as the catalytic nucleophile. nih.govresearchgate.net

Aryl sulfamates, acting as suicide substrates, enter the active site and mimic the natural steroid sulfate substrates. The proposed mechanism involves the nucleophilic attack of a hydroxyl group from the hydrated fGly residue on the sulfur atom of the sulfamate moiety. nih.gov This results in the transfer of the sulfamoyl group (-SO₂NH₂) to the fGly residue, a process termed sulfamoylation. ox.ac.uk This covalent modification of the active site residue leads to the irreversible inactivation of the enzyme. nih.gov Two potential end products of this interaction have been suggested: an adduct with the active site hydrated formylglycine or a direct sulfamoyl group transfer. ox.ac.uk

Below is a table summarizing the key molecular interactions involved in this mechanism.

Table 1: Molecular Interactions of Aryl O-Sulfamates with Target Enzyme| Interacting Molecule | Role | Type of Interaction | Consequence |

|---|---|---|---|

| Aryl O-Sulfamate | Inhibitor / Suicide Substrate | Enters enzyme active site | Binds to steroid sulfatase |

| Hydrated Formylglycine (fGly) | Catalytic Nucleophile | Nucleophilic attack on the sulfamate's sulfur atom | Covalent bond formation |

| Steroid Sulfatase (STS) | Target Enzyme | - | Irreversible inactivation |

| Sulfamoyl Group (-SO₂NH₂) | Transferred Moiety | Covalently binds to the fGly residue (Sulfamoylation) | Enzyme activity is permanently blocked |

Modulation of Cellular Pathways (General Mechanisms)

The modulation of cellular pathways by aryl O-sulfamates is a direct consequence of their potent and irreversible inhibition of steroid sulfatase (STS). acs.orgoup.com STS plays a critical role in the biosynthesis of active steroid hormones in peripheral tissues by hydrolyzing circulating steroid sulfates, which are biologically inactive, into active steroids. oup.com

Specifically, STS catalyzes the conversion of estrone sulfate (E1S) to estrone (E1) and dehydroepiandrosterone sulfate (DHEAS) to dehydroepiandrosterone (DHEA). oup.com Estrone can subsequently be converted to the highly potent estrogen, estradiol (E2), while DHEA can be metabolized to androgens and then to estrogens. In hormone-dependent tissues, such as in certain types of breast cancer, this local production of estrogens is a primary driver of cell proliferation and tumor growth via estrogen receptor (ER) signaling pathways.

By irreversibly inhibiting STS, aryl O-sulfamates block this crucial step in the local production of estrogens. ox.ac.uknih.gov This leads to a significant reduction in the levels of estrone and estradiol within target tissues, thereby depriving hormone-receptor-positive cells of their key growth stimulus. The ultimate effect is the downregulation of estrogen-dependent signaling pathways, leading to an anti-proliferative effect in hormone-sensitive contexts. This mechanism forms the basis of their therapeutic potential in treating hormone-dependent diseases. ox.ac.ukacs.org

The table below outlines the key components of the cellular pathway modulated by this inhibitory action.

Table 2: Modulation of Steroidogenesis Pathway by Aryl O-Sulfamates| Pathway Component | Function Before Inhibition | Effect of Aryl O-Sulfamate Inhibition | Cellular Consequence |

|---|---|---|---|

| Steroid Sulfatase (STS) | Hydrolyzes E1S and DHEAS to active steroids | Irreversibly inactivated | Blockade of steroid hormone synthesis |

| Estrone Sulfate (E1S) | Inactive precursor | Hydrolysis is blocked; remains in sulfated form | Reduced availability of estrone (E1) |

| Dehydroepiandrosterone Sulfate (DHEAS) | Inactive precursor | Hydrolysis is blocked; remains in sulfated form | Reduced availability of DHEA |

| Estrone (E1) / Estradiol (E2) | Active estrogens | Local production is significantly decreased | Reduced activation of Estrogen Receptors (ER) |

| Estrogen Receptor (ER) Signaling Pathway | Promotes gene transcription for cell proliferation | Downregulated due to lack of ligand (estrogen) | Inhibition of cell growth and proliferation |

Structure Activity Relationship Sar and Derivative Research

Systematic Derivatization Strategies

Systematic derivatization of sulfamic acid phenethyl ester has focused on three primary regions of the molecule: the phenethyl group, the sulfamate (B1201201) moiety, and the aromatic ring of the phenethyl group. These modifications are designed to probe the steric, electronic, and hydrophobic requirements of its biological targets.

Modifications to the phenethyl group have been investigated to understand its role in binding and activity. Research into related structures, such as those of dual aromatase-sulfatase inhibitors, has shown that alterations to the linker between the phenyl ring and the core structure can have significant effects. For instance, the replacement of a methylene (B1212753) linker with a difluoromethylene linker has been explored in analogous compounds to alter electronic properties and metabolic stability. nih.gov

The structure of the phenethyl group itself is crucial for activity. Studies on various enzyme inhibitors have demonstrated that the nature of the substituent attached to the sulfamate is a key determinant of potency. For example, in the context of carbonic anhydrase inhibitors, both benzyl (B1604629) and phenethyl sulfamates have shown significant inhibitory activity, suggesting that the presence of an aromatic ring separated from the sulfamate by a short alkyl chain is a favorable structural motif. nih.gov

| Modification to Phenethyl Group | Rationale | Observed/Expected Outcome on Activity |

| Chain Length Variation (e.g., benzyl vs. phenethyl) | To probe the optimal distance between the phenyl ring and the sulfamate for target binding. | Potency can be sensitive to chain length, with phenethyl often providing a good balance of flexibility and positioning. |

| Alkyl Substitution on the Ethyl Chain | To introduce steric bulk and investigate conformational preferences. | Can either enhance or decrease activity depending on the size and location of the substituent and the topology of the enzyme's active site. |

| Replacement of Ethyl Linker with other groups | To alter flexibility and electronic character. | Introduction of groups like difluoromethylene can impact binding affinity and metabolic stability. nih.gov |

This table is generated based on principles of medicinal chemistry and SAR data from related classes of compounds.

The sulfamate moiety is a critical component of this compound, often acting as a "warhead" that can engage in key interactions with the target enzyme. bham.ac.uk Modifications to this group are often aimed at modulating its reactivity and binding characteristics. The free sulfamate group (-NHSO3H) is frequently associated with irreversible inhibition, where it can covalently modify the enzyme. bham.ac.uk

N-substitution of the sulfamate group has been shown to significantly impact inhibitory activity. For instance, N-substituted sulfamate derivatives have been found to be less active than their unsubstituted counterparts in certain contexts, highlighting the importance of the free sulfamate for potent inhibition. bham.ac.uk The design of potent inhibitors of estrone (B1671321) sulfatase has also shown that the stability of the O- ion, influenced by the sulfamate group, is a crucial factor in the inhibition process. nih.gov

| Alteration to Sulfamate Moiety | Rationale | Observed/Expected Outcome on Activity |

| N-Alkylation | To explore the role of the sulfamate nitrogen in binding and reactivity. | Generally leads to a decrease in potency, suggesting the NH2 group is important for interaction or reaction with the enzyme. bham.ac.uk |

| N-Arylation | To introduce additional aromatic interactions. | May increase or decrease activity depending on the nature and substitution of the aryl group. |

| Replacement with Sulfonamide | To compare the activity of different sulfur-based functional groups. | Can lead to a change in the mechanism of action and potency, as sulfonamides have different chemical properties than sulfamates. |

This table is generated based on SAR data from sulfamate-containing enzyme inhibitors.

The introduction of substituents onto the phenyl ring of the phenethyl group can profoundly influence the biochemical interactions of this compound. These effects are typically a combination of electronic and steric factors that can alter binding affinity and reactivity.

Electron-donating and electron-withdrawing groups can modify the electron density of the aromatic ring, which in turn affects cation-π interactions with the enzyme. nih.gov For instance, electron-donating groups can enhance the attractive interaction between the phenyl ring and a cationic residue in the enzyme's active site. nih.gov Conversely, electron-withdrawing groups can lead to a repulsive interaction. nih.gov The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial orientation of the group and its potential for steric clashes or favorable interactions with the enzyme.

| Substituent on Phenyl Ring | Electronic Effect | Steric Effect | Expected Impact on Biochemical Interactions |

| Methoxy (-OCH3) | Electron-donating | Moderate | May enhance cation-π interactions and potentially form hydrogen bonds. |

| Nitro (-NO2) | Electron-withdrawing | Moderate | May weaken cation-π interactions but could participate in other polar interactions. |

| Chloro (-Cl) | Electron-withdrawing (inductive), Weakly donating (resonance) | Small | Can alter the electronic landscape and participate in halogen bonding. |

| Methyl (-CH3) | Electron-donating | Small | Can enhance hydrophobic interactions and cation-π interactions. |

This table is generated based on established principles of substituent effects in medicinal chemistry.

Elucidating Structure-Mechanism Relationships

Understanding the relationship between the molecular structure of this compound and its mechanism of action is crucial for the rational design of more effective derivatives. This involves correlating specific structural features with enzyme binding and the impact of steric and electronic factors on reactivity and biological activity.

Molecular modeling and X-ray crystallography studies of related inhibitors have provided insights into how this compound might bind to its target enzymes. The phenethyl group often serves as a key anchoring point, inserting into a hydrophobic pocket within the enzyme's active site. The aromatic ring can form favorable van der Waals and π-π stacking interactions with aromatic amino acid residues.

The reactivity and biological activity of this compound and its derivatives are governed by a delicate interplay of steric and electronic factors. Steric hindrance, introduced by bulky substituents on the phenethyl ring, can prevent the molecule from adopting the optimal conformation for binding to the enzyme's active site, thereby reducing its inhibitory potency. researchgate.net

Electronic effects, modulated by substituents on the phenyl ring, can influence the pKa of the sulfamate group and the stability of any intermediates formed during the inhibitory process. nih.gov A strong correlation has been observed between the pKa and inhibitory activity for some phenyl sulfamate derivatives, suggesting that the stability of the phenoxide ion is a crucial factor. nih.gov For enzymes that are sensitive to the electronic properties of the inhibitor, a Hammett analysis can be employed to correlate the reaction rate or binding affinity with the electronic nature of the substituents.

Applications in Chemical Biology and Advanced Probes

Development of Chemical Probes

Chemical probes are essential small molecules used to study and manipulate biological processes. The sulfamate (B1201201) ester scaffold has proven to be a valuable addition to the chemical biologist's toolkit, particularly in the development of covalent probes that form stable bonds with their protein targets.

Electrophilic "warheads" are reactive groups incorporated into a probe or inhibitor that can form a covalent bond with a nucleophilic amino acid residue (like cysteine) on a target protein. While highly reactive electrophiles can be useful for general protein labeling, they often suffer from off-target reactions and instability in biological systems. researchgate.net Sulfonate esters, for example, are highly electrophilic and can be promiscuous, reacting with several types of amino acids. nih.gov

Sulfamate esters, and closely related sulfamate acetamides, have emerged as a more refined class of electrophilic warheads. nih.govresearchgate.net Their reactivity can be tuned by modifying the substituents on the nitrogen atom, allowing for a balance between stability and the desired reactivity. researchgate.netpatsnap.com This tunability makes them superior to overly reactive groups like chloroacetamides for applications requiring high specificity, such as in the design of targeted covalent inhibitors. patsnap.comsciencemadness.org Researchers have demonstrated that replacing the highly reactive acrylamide (B121943) warhead in the FDA-approved drug ibrutinib (B1684441) with a sulfamate acetamide (B32628) group resulted in a potent inhibitor with improved stability. nih.govresearchgate.net

Table 1: Comparison of Electrophilic Warheads

| Warhead Type | General Reactivity | Key Features | Reference |

|---|---|---|---|

| Chloroacetamides | High | Often too reactive for in vivo use, potential for off-target effects. | patsnap.com |

| Acrylamides | Moderate | Prevalent in FDA-approved covalent drugs, but reactivity is not easily tuned. | researchgate.netpatsnap.com |

| Sulfonate Esters | High | Highly electrophilic, can be promiscuous and react with multiple amino acid types. | nih.govsciencemadness.org |

This table is generated based on comparative data discussed in the referenced articles.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique that uses reactive chemical probes to map the active state of entire enzyme families directly in complex biological samples. An ABPP probe typically consists of a reactive group (the warhead) that covalently modifies the active site of an enzyme, a tag for detection (e.g., a fluorophore or biotin), and sometimes a binding group for selectivity.

The tunable and specific nature of sulfamate-based warheads makes them well-suited for ABPP. researchgate.net By incorporating a sulfamate ester into a molecule that targets a specific class of enzymes, researchers can create probes that only label catalytically active enzymes. This allows for a direct readout of enzyme activity rather than just protein abundance. The stability of the sulfamate scaffold ensures that the probe remains intact until it reaches its intended target, minimizing non-specific labeling and providing a clearer profile of enzymatic activity in a cell or lysate. researchgate.net This approach is invaluable for discovering new drug targets, understanding disease states, and assessing the selectivity of drug candidates across the proteome.

Achieving site-selective modification of proteins is a major challenge in chemical biology, as many labeling reagents react with multiple sites on a protein's surface. Sulfamate-based chemistry offers a promising strategy for precise protein labeling. When integrated into a ligand that binds to a specific site on a protein, the sulfamate warhead can be positioned to react with a nearby nucleophilic residue, such as a cysteine. nih.gov

This "ligand-directed" approach leverages the binding affinity of the ligand portion of the molecule to guide the reactive sulfamate group to a single, desired location. This strategy transforms a moderately reactive warhead into a highly selective labeling tool. sciencemadness.org Such precision is critical for applications like synthesizing antibody-drug conjugates, where a drug must be attached to a specific site on an antibody to ensure efficacy and a consistent product. researchgate.net The ability to achieve such site-selective labeling on native proteins without the need for genetic modification is a significant advantage.

Ligand-Directed Release Chemistry using Sulfamate Scaffolds

A particularly innovative application of the sulfamate scaffold is in Covalent Ligand-Directed Release (CoLDR) chemistry. researchgate.netnih.gov This strategy utilizes the "self-immolative" property of the sulfamate group. When a sulfamate-based electrophile reacts with a cysteine residue on a target protein, the covalent bond formation triggers the release of the amine portion of the sulfamate as a free molecule. nih.govresearchgate.net

This mechanism allows for the development of "turn-on" probes. For instance, researchers attached a non-fluorescent coumarin (B35378) dye to a sulfamate warhead on an ibrutinib analogue. nih.gov On its own, the probe did not fluoresce. However, upon binding and reacting with its target protein, Bruton's tyrosine kinase (BTK), the coumarin was released, leading to a significant increase in fluorescence. This provides a direct, real-time signal of the probe binding to its intended target.

This release chemistry can also be used for traceless, site-specific labeling. A targeting ligand can direct a sulfamate probe carrying a payload (like a biotin (B1667282) or alkyne tag) to a specific protein. Upon reaction, the targeting ligand itself is cleaved and released, leaving only the small payload covalently attached to the protein. nih.gov This "traceless" labeling is highly desirable as it minimizes the structural perturbation of the target protein. nih.gov

Table 2: Applications of Sulfamate-Based CoLDR Chemistry

| Application | Mechanism | Outcome | Reference |

|---|---|---|---|

| "Turn-On" Probes | A fluorophore is attached as the amine payload. Covalent reaction with the target protein releases the active fluorophore. | Generation of a fluorescent signal only upon target engagement. | nih.gov |

This table summarizes the functional outcomes of the CoLDR strategy as described in the cited literature.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Green Chemistry Integrations

The synthesis of sulfamate (B1201201) esters has traditionally relied on methods that can be hazardous and environmentally taxing, such as the use of sulfamoyl chlorides. Future research should focus on developing safer, more efficient, and greener synthetic routes to sulfamic acid phenethyl ester.

One promising direction is the adoption of catalytic methods for alcohol sulfamoylation. A recently developed technique utilizes electron-deficient aryl sulfamates as activated group transfer reagents, catalyzed by a simple organic base like N-methylimidazole (NMI). organic-chemistry.orgnih.gov This approach proceeds under mild conditions and avoids the instability associated with traditional sulfamoylating agents. organic-chemistry.org Applying this method to phenethyl alcohol could provide a scalable and safer production method for phenethyl sulfamate.

Another innovative approach involves the activation of sulfamic acid salts. A general method has been disclosed that uses triphenylphosphine (B44618) ditriflate to activate sulfamic acid salts, which are then trapped by an alcohol nucleophile like phenethyl alcohol. nih.gov This strategy is effective for a broad range of alcohols and avoids harsh reagents. nih.govresearchgate.net

The integration of green chemistry principles will be paramount. This includes exploring solvent-free reaction conditions, using recyclable catalysts, and designing processes that minimize waste. conicet.gov.ar The development of one-pot syntheses and flow chemistry applications could further enhance the efficiency and environmental friendliness of producing this compound.

| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages | Reference |

|---|---|---|---|

| Catalytic Alcohol Sulfamoylation | Phenethyl alcohol, Activated Aryl Sulfamate (e.g., PFPS), N-Methylimidazole (NMI) | Mild conditions, high selectivity for primary alcohols, avoids unstable intermediates, scalable. | organic-chemistry.orgnih.gov |

| Activation of Sulfamic Acid Salts | Phenethyl alcohol, Sulfamic acid salt, Triphenylphosphine ditriflate | Broad substrate scope, good yields for various alcohols, avoids harsh chlorinating agents. | nih.govresearchgate.net |

| Photochemically-Mediated C-N Coupling | O-phenethyl sulfamate, (Hetero)aryl bromide, Nickel/Iridium photocatalyst | Mild conditions (ambient temp, visible light), broad scope for N-arylation, avoids N-alkylation side products. | nih.gov |

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and behavior of this compound before engaging in extensive laboratory work. Future research should leverage these methods to accelerate discovery.

Density Functional Theory (DFT) and transition-state theory can be employed to model potential synthetic pathways, predict reaction kinetics, and understand mechanistic details. nih.gov Such studies can help optimize reaction conditions for higher yields and selectivity, particularly in the development of novel catalytic systems. nih.gov

Exploration of Undiscovered In Vitro Biochemical Targets

The sulfamate moiety is a well-established pharmacophore known to target specific enzyme families. nih.gov A significant future avenue of research is to screen this compound against these and other potential biochemical targets to uncover novel biological activities.

Steroid Sulfatase (STS): STS is a critical enzyme in the biosynthesis of active steroid hormones and a major target for the treatment of hormone-dependent cancers. cancer.govmdpi.compatsnap.com Many potent STS inhibitors are non-steroidal molecules that feature a sulfamate group, which is believed to mimic the endogenous sulfate (B86663) substrate and lead to irreversible inhibition of the enzyme. nih.govmdpi.com The phenethyl scaffold of this compound provides a non-steroidal core that is an excellent candidate for STS inhibition. nih.gov Future in vitro studies should assess its inhibitory potency against STS, potentially leading to new therapeutic agents for conditions like breast cancer. researchgate.netnih.gov

Carbonic Anhydrases (CAs): The sulfamate group is a bioisostere of the sulfonamide group, the classical inhibitor of zinc-containing carbonic anhydrase enzymes. tandfonline.comnih.gov Various CA isoforms are important therapeutic targets for glaucoma, epilepsy, and cancer. nih.govresearchgate.netnih.gov It has been shown that some benzyl (B1604629) and phenethyl sulfamates are potent inhibitors of certain CA isoforms, with inhibition constants in the low nanomolar range for CA II. ebi.ac.uk Therefore, a comprehensive in vitro screening of this compound against the panel of human CA isoforms is a logical and promising research direction.

| Potential Biochemical Target | Biological Relevance | Rationale for Investigation | Reference |

|---|---|---|---|

| Steroid Sulfatase (STS) | Hormone-dependent cancers (breast, prostate). | Sulfamate moiety is a known pharmacophore for irreversible STS inhibition. Non-steroidal scaffold is desirable. | nih.govcancer.govpatsnap.com |

| Carbonic Anhydrases (CAs) | Glaucoma, epilepsy, cancer. | Sulfamate is a bioisostere of sulfonamide CA inhibitors. Other phenethyl sulfamates show potent CA inhibition. | tandfonline.comresearchgate.netebi.ac.uk |

| Glucosinolate Sulfatases (GSSs) | Insect detoxification in agricultural pests. | Other sulfamate derivatives have been identified as novel GSS inhibitors. | nih.gov |

Innovative Applications in Chemical Biology

Beyond direct therapeutic applications, this compound can serve as a foundational structure for developing innovative tools for chemical biology. nih.govpromega.comyoutube.com

Development of Chemical Probes: A chemical probe is a small molecule used to study biological systems. promega.com this compound could be modified to create such probes. For instance, incorporating a reporter tag (like a fluorophore or biotin) or a photo-affinity labeling group would allow for the identification and visualization of its cellular targets. nih.gov Given that sulfamate acetamides have been developed as covalent inhibitors, the phenethyl sulfamate scaffold could be adapted to create activity-based probes for target engagement studies in complex biological systems. acs.org

Solid-Phase Synthesis Anchor: The sulfamate functional group has been successfully used as a linker for solid-phase organic synthesis. cmu.edu This allows for the construction of large combinatorial libraries of sulfamate derivatives for high-throughput screening. Phenethyl sulfamate could be immobilized on a resin and subsequently modified, enabling the rapid generation of diverse molecules for drug discovery and chemical biology applications. cmu.edu

Q & A

Q. What are the validated methodologies for synthesizing sulfamic acid phenethyl ester with high purity?

Synthesis typically involves esterification of sulfamic acid with phenethyl alcohol under controlled conditions (e.g., acid catalysis, inert atmosphere). Purification should employ techniques like recrystallization or column chromatography, validated via HPLC (≥98% purity) and structural confirmation via H/C NMR or FT-IR. Document reaction parameters (solvent, temperature, stoichiometry) rigorously to ensure reproducibility .

Q. Which analytical techniques are optimal for characterizing this compound and assessing batch-to-batch consistency?

Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic methods (NMR, FT-IR) to verify structural integrity. For purity assessment, quantify impurities via mass spectrometry or UV-vis spectroscopy. Include detailed calibration curves and internal standards to minimize analytical variability .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?

Standardize cell-based assays (e.g., cytotoxicity, enzyme inhibition) using dose-response curves (e.g., 1–100 µM) and appropriate controls (vehicle, positive/negative controls). Validate results with triplicate experiments and statistical tests (e.g., ANOVA with post-hoc analysis). Report IC values with 95% confidence intervals .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the pharmacokinetic profile of this compound in vivo?

Conduct bioavailability studies in rodent models using LC-MS/MS to measure plasma/tissue concentrations over time. Assess absorption, distribution, metabolism, and excretion (ADME) parameters, including half-life () and area under the curve (AUC). Compare oral vs. intravenous administration to evaluate first-pass metabolism effects .

Q. How can contradictory data on this compound’s mechanism of action be critically analyzed?

Perform pathway-specific assays (e.g., Western blotting for NF-κB inhibition, ROS scavenging assays) to isolate mechanisms. Use genetic knockdown models (e.g., siRNA) or inhibitors of signaling pathways (e.g., MAPK, PI3K) to confirm target engagement. Cross-validate findings with transcriptomic or proteomic profiling .

Q. What methodologies address variability in this compound’s pharmacological effects across different disease models?

Apply meta-analysis frameworks to aggregate data from independent studies, accounting for variables like dosage, model organism, and endpoint measurements. Use machine learning to identify predictive biomarkers or subpopulations responsive to the compound. Validate hypotheses in orthogonal models (e.g., 3D organoids vs. in vivo systems) .

Methodological Considerations

- Reproducibility : Document all experimental protocols in supplementary materials, including raw data and statistical code .

- Data Contradictions : Address discrepancies by re-evaluating confounding factors (e.g., solvent interactions, batch purity) and conducting blinded, independent replication .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and include ethics approval statements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.